molecular formula C14H17NO5 B12550841 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid CAS No. 144466-72-8

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid

Cat. No.: B12550841
CAS No.: 144466-72-8
M. Wt: 279.29 g/mol
InChI Key: WVFJOLOOFGTCQV-UHFFFAOYSA-N
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Description

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid is a compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring that is partially saturated and substituted with a phenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid typically involves the reaction of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the reaction include tetrahydrofuran (THF) and hexane. The reaction mixture is often stirred at room temperature for several hours, followed by filtration and purification to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of molecular sieves and other drying agents is common to ensure the removal of moisture and other impurities .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

144466-72-8

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid

InChI

InChI=1S/C12H15NO.C2H2O4/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-7H,8-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

WVFJOLOOFGTCQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)OC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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